![molecular formula C20H21NO B3829481 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
Vue d'ensemble
Description
The compound “5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of phenylalanine, an essential aromatic amino acid . The compound seems to have a cyclohexenone ring, which is a six-membered cyclic ketone, attached to a phenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a cyclohexenone ring, which is a six-membered ring with a ketone functional group. Attached to this ring is a phenyl group and an amino group that is further substituted with a phenylethyl group .Mécanisme D'action
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one works by inhibiting the activity of JAK kinases, which are involved in the activation of STAT transcription factors. By blocking this pathway, this compound prevents the transcription of genes that are involved in cell proliferation, differentiation, and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the JAK/STAT signaling pathway, this compound has been shown to inhibit the activity of other kinases, such as the epidermal growth factor receptor (EGFR). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Physiologically, this compound has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the effects of blocking this pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Additionally, this compound may not be effective in all types of cancer, as some cancer cells may be able to bypass the JAK/STAT signaling pathway.
Orientations Futures
There are a number of potential future directions for research involving 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is the development of more potent and selective JAK inhibitors, which may have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the long-term effects of this compound treatment, particularly in terms of its potential for inducing drug resistance.
Applications De Recherche Scientifique
5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been extensively studied in the field of cancer research, particularly in the context of leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This compound has also been studied in the context of other diseases, such as asthma, where it has been shown to reduce airway inflammation and hyperresponsiveness.
Propriétés
IUPAC Name |
5-phenyl-3-(2-phenylethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-14-18(17-9-5-2-6-10-17)13-19(15-20)21-12-11-16-7-3-1-4-8-16/h1-10,15,18,21H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDWYTOTTMSSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(allyloxy)butanimidoyl]-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B3829411.png)
![methyl 3-acetyl-6-[2-(ethylthio)propyl]-2,4-dioxocyclohexanecarboxylate](/img/structure/B3829425.png)
![6-[2-(ethylthio)propyl]-2-propyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one](/img/structure/B3829436.png)
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)
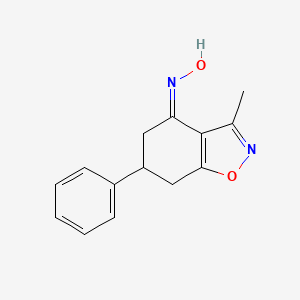
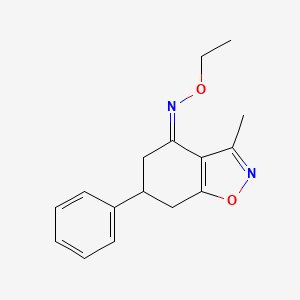
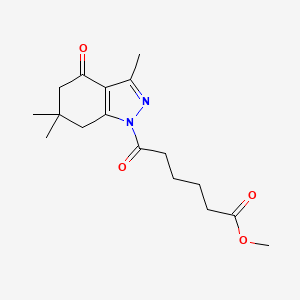
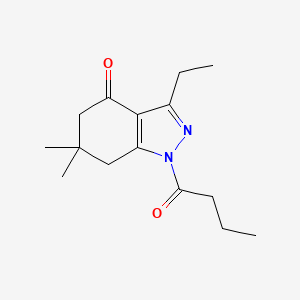
![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
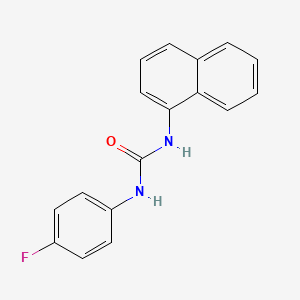
![2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3829495.png)
![4-chloro-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B3829502.png)
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)